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Introduction
XCT-790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha

(ERRα), a key regulator of cellular energy homeostasis and mitochondrial biogenesis.[1][2]

While initially developed as a specific inhibitor of ERRα, subsequent research has revealed a

dual mechanism of action. XCT-790 also acts as a powerful mitochondrial uncoupler, leading to

the rapid depletion of cellular ATP and subsequent activation of AMP-activated protein kinase

(AMPK), independent of its effects on ERRα.[1][3] This multifaceted activity makes XCT-790 a

valuable tool for investigating cellular metabolism and a potential therapeutic agent in various

diseases, particularly cancer.

These application notes provide a comprehensive overview of the in vivo application of XCT-

790 in mouse models, including detailed experimental protocols, a summary of quantitative

data from preclinical studies, and a visualization of the key signaling pathways involved.

Data Presentation
The following tables summarize quantitative data from various in vivo studies using XCT-790 in

mouse xenograft models.

Table 1: Tumor Growth Inhibition in Xenograft Mouse Models
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Cancer
Type

Mouse
Strain

Cell Line

Dosage
and
Administr
ation

Treatmen
t Duration

Tumor
Volume/W
eight
Reductio
n

Referenc
e

Pancreatic

Cancer

BALB/c

nude
PaTu8988

2.5 mg/kg,

intraperiton

eal (IP), 3

times/week

4 weeks

Significantl

y reduced

tumor size

and weight

compared

to control.

[1]

[1]

Triple-

Negative

Breast

Cancer

Nude mice
MDA-MB-

231

Not

specified
35 days

Tumor

volume in

the XCT-

790 group

(292 ± 87.1

mm³) was

significantl

y smaller

than the

control

group (941

± 154

mm³).

Adrenocorti

cal

Carcinoma

Immunoco

mpromised

mice

H295R 2.5 mg/kg 21 days

Significant

reduction

in tumor

growth and

mass.

[4]

Endometria

l Cancer

BALB/c

mice

Not

specified

4 mg/kg,

intravenou

s (IV),

every three

days

3 weeks

Significantl

y inhibited

tumor

growth.[2]

[2]
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Table 2: Pharmacokinetic Parameters of an ERRα Antagonist (Compound A, structurally

related to XCT-790)

Dosage
Cmax (6
hours)

AUC (0-48
hours)

Plasma
Concentrati
on (at 24
hours)

Mouse
Strain

Reference

15 mg/kg 0.13 µmol/L
3.5 µmol ×

hours / L
~20 ng/mL

Ovariectomiz

ed athymic

nude

[5]

30 mg/kg 0.21 µmol/L
4.1 µmol ×

hours / L
~20 ng/mL

Ovariectomiz

ed athymic

nude

[5]

Experimental Protocols
Formulation of XCT-790 for In Vivo Administration
This protocol describes the preparation of XCT-790 for intraperitoneal (IP) injection in mice.

Materials:

XCT-790 powder

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

Procedure:

Stock Solution Preparation:

Prepare a high-concentration stock solution of XCT-790 in 100% DMSO. For example, a

10 mM stock solution.

Warm the vial gently at 37°C for 10 minutes and/or use an ultrasonic bath to ensure

complete dissolution.
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Working Solution Preparation (for injection):

On the day of injection, dilute the XCT-790 stock solution with sterile PBS to the final

desired concentration.

Important: The final concentration of DMSO in the injected solution should be kept to a

minimum (ideally below 10%) to avoid toxicity. One study mentions using a solution of 10

mM DMSO as the vehicle.[6] Another common approach is to prepare the final dilution in a

vehicle such as DMSO in PBS.[6]

Example Calculation for a 2.5 mg/kg dose:

For a 20g mouse, the required dose is 0.05 mg.

If the final injection volume is 100 µL, the required concentration is 0.5 mg/mL.

Prepare the working solution accordingly by diluting the DMSO stock in sterile PBS.

Vehicle Control:

Prepare a vehicle control solution with the same final concentration of DMSO in PBS as

the drug solution.

Administration of XCT-790 in a Xenograft Mouse Model
This protocol outlines the general procedure for administering XCT-790 to mice bearing

subcutaneous tumors.

Animal Model:

Immunocompromised mice (e.g., BALB/c nude, SCID) are typically used for xenograft

studies.

Tumor cells (e.g., 2 x 10^6 PaTu8988 cells) are injected subcutaneously into the flank of the

mice.[1]

Procedure:
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Tumor Growth Monitoring:

Allow tumors to establish and reach a palpable size (e.g., ~200 mm³).

Monitor tumor volume regularly using calipers (Volume = 1/2 × length × width²).

Randomization:

Randomize mice into treatment and control groups.

Administration:

Administer XCT-790 or the vehicle control via intraperitoneal (IP) injection.

Dosage and frequency will vary depending on the study design (e.g., 2.5 mg/kg, 3 times a

week).[1]

Monitoring:

Monitor the body weight of the mice regularly to assess for any signs of toxicity.

Continue to measure tumor volume throughout the treatment period.

Endpoint:

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, western blotting, immunohistochemistry).

Signaling Pathways and Mechanisms of Action
XCT-790 exerts its biological effects through two primary, interconnected mechanisms.

// Nodes XCT790 [label="XCT-790", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERRa

[label="ERRα", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria",

fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP Depletion", fillcolor="#F1F3F4",

fontcolor="#202124"]; AMPK [label="AMPK Activation", fillcolor="#34A853",

fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1 Inactivation", fillcolor="#F1F3F4",

fontcolor="#202124"]; CellGrowth [label="Inhibition of\nCell Growth & Proliferation",
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fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of\nApoptosis",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK_ERK [label="MEK/ERK Pathway",

fillcolor="#FBBC05", fontcolor="#202124"]; CancerStemCells [label="Cancer Stem

Cell\nPathways\n(Wnt, STAT3, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK

[label="MAPK Pathway\n(p38, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt

[label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB

Pathway", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges XCT790 -> ERRa [label="Inhibits", dir=tee]; XCT790 -> Mitochondria

[label="Uncouples", dir=tee]; Mitochondria -> ATP [dir=tee]; ATP -> AMPK; AMPK -> mTORC1

[dir=tee]; ERRa -> MEK_ERK [label="Regulates", style=dashed]; ERRa -> CancerStemCells

[label="Regulates", style=dashed]; mTORC1 -> CellGrowth [dir=tee]; XCT790 -> MAPK;

XCT790 -> PI3K_Akt; XCT790 -> NFkB; MAPK -> Apoptosis; PI3K_Akt -> CellGrowth [dir=tee,

style=dashed]; NFkB -> CellGrowth [dir=tee, style=dashed]; CellGrowth -> Apoptosis

[style=dashed, dir=none]; }

Caption: Dual mechanisms of XCT-790 action.

ERRα Inhibition: As an inverse agonist, XCT-790 binds to ERRα and disrupts its interaction

with coactivators like PGC-1α.[1] This leads to the downregulation of ERRα target genes

involved in mitochondrial biogenesis and function. In some cancer models, this inhibition has

been shown to suppress the MEK/ERK signaling pathway and pathways related to cancer

stem cells, such as Wnt and STAT3.

Mitochondrial Uncoupling: Independent of its effects on ERRα, XCT-790 acts as a potent

mitochondrial uncoupler, likely functioning as a proton ionophore.[3] This dissipates the

mitochondrial membrane potential, leading to a rapid decrease in cellular ATP levels.[2] The

resulting increase in the AMP:ATP ratio robustly activates AMPK, a central regulator of

cellular energy homeostasis.[2] AMPK activation, in turn, leads to the inactivation of the

mTORC1 signaling pathway, a key promoter of cell growth and proliferation.[2]

Additionally, studies have shown that XCT-790 can activate other stress-responsive signaling

pathways, including the MAPK (p38 and JNK), PI3K/Akt, and NF-κB pathways, which can

contribute to its anti-cancer effects, including the induction of apoptosis.

Experimental Workflow
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The following diagram illustrates a typical experimental workflow for evaluating the in vivo

efficacy of XCT-790 in a mouse xenograft model.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

cell_culture [label="Tumor Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"];

implantation [label="Subcutaneous Implantation\nin Immunocompromised Mice",

fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Tumor Growth Monitoring",

fillcolor="#F1F3F4", fontcolor="#202124"]; randomization [label="Randomization

into\nTreatment & Control Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment

[label="XCT-790 / Vehicle Administration\n(e.g., IP injection)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; monitoring [label="Monitor Tumor Volume\n& Body Weight",

fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="Study Endpoint",

fillcolor="#F1F3F4", fontcolor="#202124"]; euthanasia [label="Euthanasia & Tumor Excision",

fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis\n(Tumor Weight, IHC,

Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse,

fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> implantation; implantation -> tumor_growth;

tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring;

monitoring -> treatment [label="Repeat as per schedule", style=dashed]; monitoring ->

endpoint; endpoint -> euthanasia; euthanasia -> analysis; analysis -> end; }

Caption: In vivo xenograft study workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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